1(4H)-Quinolineacetic acid, 6-fluoro-alpha-methyl-4-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(4H)-Quinolineacetic acid, 6-fluoro-alpha-methyl-4-oxo-, methyl ester is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a fluoro substituent, an alpha-methyl group, and a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(4H)-Quinolineacetic acid, 6-fluoro-alpha-methyl-4-oxo-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluoro Substituent: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Alpha-Methyl Group Addition: The alpha-methyl group can be added through alkylation reactions using methyl iodide and a strong base like sodium hydride.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1(4H)-Quinolineacetic acid, 6-fluoro-alpha-methyl-4-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent position using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sulfuric acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Scientific Research Applications
1(4H)-Quinolineacetic acid, 6-fluoro-alpha-methyl-4-oxo-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 1(4H)-Quinolineacetic acid, 6-fluoro-alpha-methyl-4-oxo-, methyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro substituent can enhance binding affinity and selectivity, while the quinoline core can intercalate with DNA or inhibit specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
6-Fluoroquinoline: Lacks the alpha-methyl and ester groups.
Quinoline-4-carboxylic acid: Lacks the fluoro and alpha-methyl groups.
Uniqueness
1(4H)-Quinolineacetic acid, 6-fluoro-alpha-methyl-4-oxo-, methyl ester is unique due to its combination of functional groups, which confer specific chemical and biological properties. The fluoro substituent enhances its reactivity and binding affinity, while the ester group improves its solubility and bioavailability.
Properties
CAS No. |
1236257-04-7 |
---|---|
Molecular Formula |
C13H12FNO3 |
Molecular Weight |
249.24 g/mol |
IUPAC Name |
methyl 2-(6-fluoro-4-oxoquinolin-1-yl)propanoate |
InChI |
InChI=1S/C13H12FNO3/c1-8(13(17)18-2)15-6-5-12(16)10-7-9(14)3-4-11(10)15/h3-8H,1-2H3 |
InChI Key |
HDVQLYBVPZAWCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)N1C=CC(=O)C2=C1C=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.